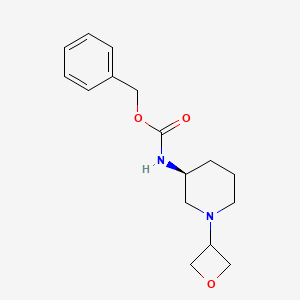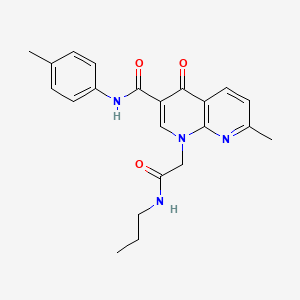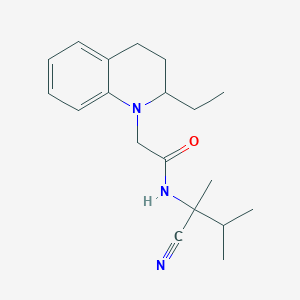![molecular formula C23H23N5O2S B2869721 N1-(3,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 895791-55-6](/img/structure/B2869721.png)
N1-(3,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups including an oxalamide group, a thiazole group, and a triazole group. These groups are common in many biologically active compounds and could potentially contribute to the compound’s properties .
Molecular Structure Analysis
The compound’s structure includes a phenyl ring, which could participate in π-π stacking interactions, and an oxalamide group, which could form hydrogen bonds. These interactions could influence the compound’s behavior in biological systems .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the oxalamide group could potentially undergo hydrolysis, and the phenyl ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the presence of the oxalamide group could increase the compound’s polarity, influencing its solubility in different solvents .Applications De Recherche Scientifique
Cyclocondensation and Synthesis Studies
Research has explored the synthesis and chemical properties of compounds related to N1-(3,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide. For instance, the cyclocondensation of 3-amino-2-iminonaphtho[1,2-d]thiazole with diethyl oxalate has been investigated, leading to the formation of various thiazolo[3,2-b][1,2,4]triazole derivatives. This synthesis route highlights the chemical versatility and potential for generating novel compounds with significant properties (Liu, Shih, & Hu, 1987).
Antiallergy Activity
Another area of research involves the synthesis of N-(4-substituted-thiazolyl)oxamic acid derivatives and their evaluation as antiallergy agents. These compounds exhibit potent antiallergy activity, highlighting the potential therapeutic applications of related chemical structures (Hargrave, Hess, & Oliver, 1983).
Neuroprotective Agents
The search for neuroprotective agents has led to the synthesis of 1,2,3-triazole-tethered coumarin derivatives, demonstrating moderate to good in vitro neuroprotective activity. This research underscores the potential of thiazolo[3,2-b][1,2,4]triazol derivatives in developing treatments for neurodegenerative diseases (Kumari et al., 2018).
Antimicrobial Agents
Thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial activity, representing another important application of related chemical structures. Some of these compounds have shown promising antibacterial activity, suggesting their potential use in combating microbial infections (Patel, Kumari, & Patel, 2012).
Corrosion Inhibition
Thiazoles have also been synthesized and evaluated as corrosion inhibitors for copper, demonstrating significant efficiency. This research highlights the industrial application of such compounds in protecting metals from corrosion (Farahati et al., 2019).
Mécanisme D'action
Target of Action
Compounds containing 1,2,4-triazole scaffolds are known to interact with a variety of biological targets, including cancer cells and microbes .
Mode of Action
1,2,4-triazoles are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
1,2,4-triazole-containing compounds are known to have widespread potential pharmaceutical activity, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for biologically important 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines .
Result of Action
1,2,4-triazole-containing compounds are known to have a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-[2-[2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-14-8-9-17(12-16(14)3)25-22(30)21(29)24-11-10-18-13-31-23-26-20(27-28(18)23)19-7-5-4-6-15(19)2/h4-9,12-13H,10-11H2,1-3H3,(H,24,29)(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMGWTEJVZBTLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-N-[2-[1-[2-(4-methylphenoxy)ethyl]-2-benzimidazolyl]ethyl]propanamide](/img/structure/B2869638.png)
![2-((3-methoxybenzyl)thio)-7-phenyl-3-(p-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2869641.png)

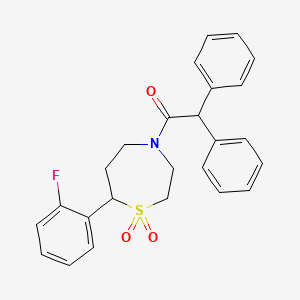
![1-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-3-(4-fluorophenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2869647.png)
![8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-one](/img/structure/B2869649.png)
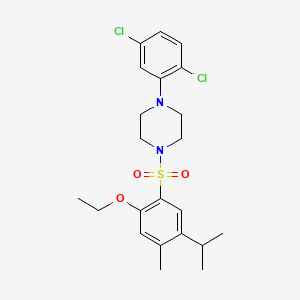
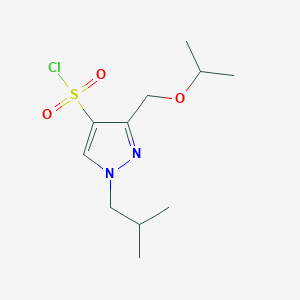

![7-{[(3-Fluorobenzyl)oxy]methyl}-4-(2-furoyl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/no-structure.png)

